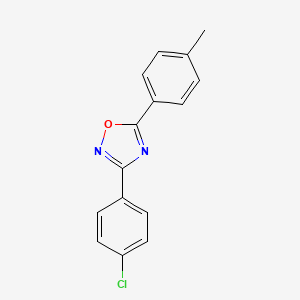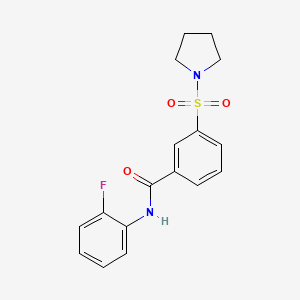![molecular formula C13H10F3NOS B5810936 2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)
2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TTA, is a synthetic compound that has been widely studied for its potential pharmacological applications. TTA is a member of the thiazole family of compounds and has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of TTA is not fully understood. However, it has been suggested that TTA may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. TTA has also been found to activate the AMPK pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
TTA has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, TTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. TTA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TTA in lab experiments is its relatively low toxicity. TTA has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using TTA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for TTA research. One area of interest is the development of TTA-based drugs for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential application of TTA is in the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of TTA and to identify any potential side effects associated with its use.
Synthesemethoden
The synthesis of TTA involves the reaction between 2-thiophenecarboxylic acid and 4-trifluoromethylphenylhydrazine. The resulting product is then acetylated with acetic anhydride to form TTA. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. TTA has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, TTA has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c14-13(15,16)9-3-5-10(6-4-9)17-12(18)8-11-2-1-7-19-11/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHVOAQVIWCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5810860.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)


![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)